Macranthoidin A (Standard)

Description

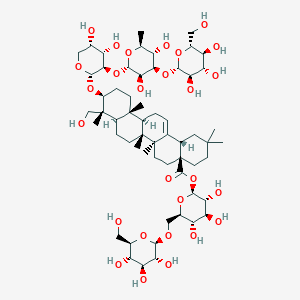

from flowers of Lonicera macranthoides Hand; structure given in first source

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O27/c1-24-34(64)46(84-49-43(73)40(70)37(67)29(20-61)81-49)45(75)51(79-24)85-47-35(65)27(63)21-77-52(47)83-33-11-12-55(4)31(56(33,5)23-62)10-13-58(7)32(55)9-8-25-26-18-54(2,3)14-16-59(26,17-15-57(25,58)6)53(76)86-50-44(74)41(71)38(68)30(82-50)22-78-48-42(72)39(69)36(66)28(19-60)80-48/h8,24,26-52,60-75H,9-23H2,1-7H3/t24-,26-,27-,28+,29+,30+,31+,32+,33-,34-,35-,36+,37+,38+,39-,40-,41-,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEGHZSQVJADCO-UGZFTLGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301098647 | |

| Record name | Olean-12-en-28-oic acid, 3-[(O-β-D-glucopyranosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl)oxy]-23-hydroxy-, 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl ester, (3β,4α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1237.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140360-29-8 | |

| Record name | Olean-12-en-28-oic acid, 3-[(O-β-D-glucopyranosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl)oxy]-23-hydroxy-, 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl ester, (3β,4α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140360-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macranthoidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140360298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olean-12-en-28-oic acid, 3-[(O-β-D-glucopyranosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl)oxy]-23-hydroxy-, 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl ester, (3β,4α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MACRANTHOIDIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92L57773OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Macranthoidin A

Disclaimer: Information regarding the specific mechanism of action of Macranthoidin A is limited in the current scientific literature. This guide will focus on the well-researched, structurally similar compound, Macranthoidin B , as a proxy. It is hypothesized that their structural similarities may result in comparable biological activities, a common assumption in the preliminary stages of drug discovery.

Introduction

Macranthoidin A and B are triterpenoid (B12794562) saponins (B1172615) isolated from Lonicera macranthoides. These natural compounds have garnered interest for their potential therapeutic properties, including anticancer and anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the mechanism of action of Macranthoidin B, focusing on its effects on colorectal cancer cells. The information presented is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation

The primary mechanism of action of Macranthoidin B in cancer cells is the induction of apoptosis, or programmed cell death, mediated by an increase in intracellular reactive oxygen species (ROS).[2][3] ROS are highly reactive molecules that, at elevated levels, can induce cellular damage and trigger apoptotic pathways.[2]

Macranthoidin B has been shown to significantly increase the generation of superoxide (B77818) in colorectal cancer cells.[2][3] This elevation in ROS disrupts the cellular redox balance and initiates a cascade of events leading to apoptosis.

Signaling Pathways

The pro-apoptotic effects of Macranthoidin B are primarily mediated through the intrinsic apoptosis pathway, which is initiated by mitochondrial stress. The increased ROS production is a key trigger for this pathway.

Figure 1: Proposed signaling pathway for Macranthoidin B-induced apoptosis.

Quantitative Data Summary

| Cell Line | Treatment Concentration (µM) | Observed Effect | Reference |

| HCT-116 | 20, 50, 100, 200, 400 | Dose-dependent decrease in cell viability. | [2] |

| HCT-116 | 20, 50, 100, 200, 400 | Significant dose-dependent induction of apoptosis. | [2] |

| HCT-116 | 200 | Increased levels of cleaved caspase-3. | [2] |

Table 1: Summary of in vitro effects of Macranthoidin B on HCT-116 colorectal cancer cells.

| Metabolite | Change in HCT-116 cells | Implication | Reference |

| Glucose, Fructose | Altered | Modulation of carbohydrate metabolism | [2] |

| Citrate | Altered | Impact on the TCA cycle | [2] |

| Arginine, Phenylalanine | Altered | Modulation of amino acid metabolism | [2] |

| S-adenosylhomocysteine (SAH) | Decreased | Potential increase in oxidative stress | [2] |

Table 2: Key metabolic alterations in HCT-116 cells treated with Macranthoidin B.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the study of Macranthoidin B.

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of Macranthoidin B on the viability and proliferation of cancer cells.

-

Method:

-

Colorectal cancer cells (e.g., HCT-116) are seeded in 96-well plates.

-

After cell attachment, they are treated with various concentrations of Macranthoidin B for specific time intervals (e.g., 24, 48, 72 hours).

-

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

The absorbance is measured using a microplate reader, and the percentage of viable cells is calculated relative to untreated controls.

-

Apoptosis Assays

-

Objective: To quantify the extent of apoptosis induced by Macranthoidin B.

-

Method (Annexin V-FITC/PI Staining):

-

Cells are treated with Macranthoidin B as described above.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Western Blotting for Apoptosis Markers

-

Objective: To detect the expression levels of key apoptosis-related proteins.

-

Method:

-

Following treatment with Macranthoidin B, cells are lysed to extract total proteins.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., caspase-3, cleaved caspase-3, Bcl-2, Bax).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anticancer effects of Macranthoidin B.

Figure 2: General experimental workflow for Macranthoidin B evaluation.

Conclusion and Future Directions

The available evidence strongly suggests that Macranthoidin B is a potent inducer of apoptosis in colorectal cancer cells, primarily through the generation of reactive oxygen species and the modulation of cellular metabolism.[2][3] While the direct molecular targets of Macranthoidin B are yet to be fully elucidated, its ability to disrupt the redox homeostasis of cancer cells presents a promising avenue for anticancer therapy.

Future research should focus on:

-

Elucidating the specific molecular targets of Macranthoidin B.

-

Investigating the effects of Macranthoidin B on other key signaling pathways commonly dysregulated in cancer, such as the NF-κB and MAPK pathways.

-

Conducting further in vivo studies to validate its anticancer efficacy and assess its safety profile.

-

Performing studies to specifically determine the mechanism of action of Macranthoidin A and compare it to that of Macranthoidin B.

This technical guide, centered on the current understanding of Macranthoidin B, provides a solid foundation for researchers and drug development professionals to build upon in the exploration of these promising natural compounds for cancer therapy.

References

- 1. Accumulation differences of high-value ingredients in different phenotype Lonicera macranthoides: insights from integrative metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Macranthoidin B Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Macranthoidin A: A Technical Guide to its Biological Activity and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macranthoidin A, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from plants of the Lonicera genus, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of Macranthoidin A's biological functions, with a focus on its anticancer, anti-inflammatory, neuroprotective, and hepatoprotective properties. This document details the mechanistic pathways, summarizes available quantitative data, and outlines key experimental protocols to facilitate further research and development of Macranthoidin A as a potential therapeutic agent.

Introduction

Triterpenoid saponins (B1172615) are a class of naturally occurring compounds known for their wide range of biological effects.[1] Among these, Macranthoidin A has emerged as a promising candidate for drug discovery due to its significant therapeutic potential.[2] Found in medicinal plants such as Lonicera macranthoides, this saponin has demonstrated a variety of beneficial pharmacological effects in preclinical studies.[2][3] This guide aims to consolidate the existing scientific literature on Macranthoidin A, presenting a detailed technical resource for the scientific community.

Biological Activities and Pharmacological Properties

Macranthoidin A exhibits a broad spectrum of pharmacological activities, positioning it as a molecule of interest for various therapeutic applications. The primary activities identified in the literature are detailed below.

Anticancer Activity

Macranthoidin A has demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that its anticancer activity is significant, particularly against human mammary adenocarcinoma.[4] The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death, which is a key strategy in cancer therapy.[5][6] While research on Macranthoidin A is ongoing, studies on the closely related Macranthoidin B suggest that the anticancer effect is mediated through the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent apoptosis.[5][6]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[7] Saponins from Lonicera species, including Macranthoidin A, have shown significant anti-inflammatory properties.[1][2] The proposed mechanism involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines and mediators.[8][9][10] By inhibiting the activation of NF-κB, Macranthoidin A can potentially reduce the production of inflammatory molecules, thereby mitigating the inflammatory response.

Neuroprotective Effects

Oxidative stress is a major contributor to neurodegenerative diseases.[11] The antioxidant properties of saponins suggest their potential as neuroprotective agents.[12][13][14] Macranthoidin A is believed to exert neuroprotective effects by enhancing the cellular antioxidant defense system, thereby protecting neuronal cells from oxidative damage.[11] The mechanism may involve the scavenging of free radicals and the modulation of signaling pathways related to neuronal survival and apoptosis.[11][15]

Hepatoprotective Effects

Studies have indicated that constituents of Lonicera macranthoides, including its saponins, possess hepatoprotective properties against liver injury induced by toxins.[3] The protective mechanism is attributed to the reduction of lipid peroxidation, a key process in toxin-induced liver damage.[3] By mitigating oxidative stress in the liver, Macranthoidin A may help preserve liver function and protect against various hepatotoxic insults.[16][17]

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of Macranthoidin A and related saponins. It is important to note that specific IC50 values for Macranthoidin A are still limited, and further research is required for a more comprehensive quantitative profile.

| Compound/Extract | Biological Activity | Cell Line/Model | IC50 Value (µM) | Reference |

| Saponins from Lonicera macranthoides (including Macranthoidin A & B) | Anticancer | MCF-7 (Human breast adenocarcinoma) | 12.7 - 30.8 | [4] |

| Macranthoidin B | Anticancer | HCT-116 (Human colorectal carcinoma) | Dose-dependent decrease in viability (20-400 µM) | [18] |

| Macranthoidin B | Anticancer | Hepa1-6 (Mouse hepatoma) | Dose-dependent inhibition | [19] |

IC50: The half maximal inhibitory concentration.

Experimental Protocols

This section outlines the general methodologies employed in the cited research to evaluate the biological activities of Macranthoidin A.

Anticancer Activity Assays

-

Cell Viability Assay (MTT Assay):

-

Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of Macranthoidin A for a specified period (e.g., 24, 48, 72 hours).

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

-

-

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Cells are treated with Macranthoidin A as described above.

-

After treatment, both adherent and floating cells are collected and washed with PBS.

-

The cells are then resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Anti-inflammatory Activity Assays

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

Macrophage cells (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of Macranthoidin A.

-

After incubation, the cell culture supernatant is collected.

-

The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is read at approximately 540 nm, and the nitrite concentration is determined from a standard curve.

-

-

Western Blot Analysis for Inflammatory Proteins:

-

Cells are treated with Macranthoidin A and/or an inflammatory stimulus.

-

Total protein is extracted from the cells, and the protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target inflammatory proteins (e.g., iNOS, COX-2, p-IκBα, NF-κB).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection system.

-

Antioxidant and Neuroprotective Assays

-

DPPH Radical Scavenging Assay:

-

Different concentrations of Macranthoidin A are mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

The mixture is incubated in the dark at room temperature.

-

The absorbance of the solution is measured at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

-

-

Measurement of Intracellular Reactive Oxygen Species (ROS):

-

Neuronal cells (e.g., PC12, SH-SY5Y) are pre-treated with Macranthoidin A.

-

The cells are then exposed to an oxidative stressor (e.g., hydrogen peroxide).

-

The cells are incubated with a fluorescent probe, such as DCFH-DA, which becomes fluorescent in the presence of ROS.

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.

-

Hepatoprotective Activity Assays

-

In Vivo Animal Models:

-

Animals (e.g., mice or rats) are pre-treated with Macranthoidin A for a specific duration.

-

Hepatotoxicity is induced by administering a known hepatotoxin, such as carbon tetrachloride (CCl4) or acetaminophen.

-

Blood samples are collected to measure serum levels of liver enzymes (e.g., ALT, AST).

-

Liver tissues are collected for histopathological examination and to measure markers of oxidative stress (e.g., MDA levels, GSH levels, SOD activity).

-

Signaling Pathways and Mechanisms of Action

The pharmacological effects of Macranthoidin A are mediated through its interaction with various cellular signaling pathways. Based on current research, the following pathways are of significant interest.

ROS-Mediated Apoptosis Pathway in Cancer

Macranthoidin A's anticancer activity is linked to the induction of oxidative stress within cancer cells. The accumulation of ROS disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. This triggers a cascade of caspase activation (e.g., caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.

ROS-Mediated Apoptosis Pathway

Inhibition of the NF-κB Signaling Pathway in Inflammation

In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Macranthoidin A is thought to inhibit this pathway, potentially by preventing the degradation of IκBα, thereby suppressing the inflammatory response.

Inhibition of NF-κB Pathway

Experimental Workflow for Anticancer Drug Screening

The general workflow for evaluating the anticancer potential of a compound like Macranthoidin A involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

References

- 1. Neuroprotective effects of macranthoin G from Eucommia ulmoides against hydrogen peroxide-induced apoptosis in PC12 cells via inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatoprotective Effect of Kaempferol: A Review of the Dietary Sources, Bioavailability, Mechanisms of Action, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Liquid chromatography-mass spectrometry analysis of macranthoidin B, macranthoidin A, dipsacoside B, and macranthoside B in rat plasma for the pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Macranthoidin B Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. mdpi.com [mdpi.com]

- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proanthocyanidins from Grape Seeds Modulate the NF-κB Signal Transduction Pathways in Rats with TNBS-Induced Ulcerative Colitis [mdpi.com]

- 10. Grape seed proanthocyanidin extract alleviates inflammation in experimental colitis mice by inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

- 15. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hepatoprotective Effect of Kaempferol—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A review of the hepatoprotective effects of hesperidin, a flavanon glycoside in citrus fruits, against natural and chemical toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Macrolactonolides: a novel class of anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

Chemical structure and CAS number for Macranthoidin A standard

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Macranthoidin A is a triterpenoid (B12794562) saponin (B1150181), a class of naturally occurring glycosides known for their diverse pharmacological activities.

Chemical Structure:

-

Molecular Formula: C₅₉H₉₆O₂₇

-

Molecular Weight: 1237.38 g/mol

-

CAS Number: 140360-29-8

Quantitative Biological Activity

This section summarizes the key quantitative data regarding the biological effects of Macranthoidin A, providing a basis for its potential therapeutic applications.

| Biological Activity | Cell Line/Model | Parameter | Result | Reference |

| Antitumor Activity | MCF-7 (Breast Cancer) | IC₅₀ | 15.58 µM | [1] |

| HeLa (Cervical Cancer) | IC₅₀ | Data Not Available | ||

| A549 (Lung Cancer) | IC₅₀ | 15.80 µM | [1] | |

| HepG2 (Liver Cancer) | IC₅₀ | Data Not Available | ||

| HT29 (Colon Cancer) | IC₅₀ | Data Not Available | ||

| Eca109 (Esophageal Cancer) | IC₅₀ | Data Not Available | ||

| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 Macrophages | TNF-α Inhibition | Concentration-dependent reduction | [2] |

| LPS-stimulated RAW 264.7 Macrophages | IL-6 Inhibition | Concentration-dependent reduction | [2] | |

| LPS-stimulated RAW 264.7 Macrophages | IL-1β Inhibition | Concentration-dependent reduction | [2] | |

| Hepatoprotective Activity | CCl₄-induced acute liver injury in rats | Serum ALT Levels | Significant reduction | [3] |

| CCl₄-induced acute liver injury in rats | Serum AST Levels | Significant reduction | [3] | |

| CCl₄-induced acute liver injury in rats | Liver MDA Levels | Significant reduction | [4] |

Signaling Pathway Modulation

Macranthoidin A exerts its biological effects through the modulation of key cellular signaling pathways, primarily the Nrf2/ARE antioxidant pathway and the NF-κB inflammatory pathway.

Nrf2/ARE Signaling Pathway

Macranthoidin A is an activator of the Nrf2/ARE pathway, a primary cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Macranthoidin A disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes.

NF-κB Signaling Pathway

Macranthoidin A demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB (p65/p50) dimer to translocate to the nucleus. Macranthoidin A inhibits the activation of the IKK complex, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm, which in turn suppresses the transcription of pro-inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Macranthoidin A.

Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol outlines the separation of Macranthoidin A from a crude saponin extract.

Workflow Diagram:

References

- 1. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 2. researchgate.net [researchgate.net]

- 3. Urantide prevents CCl4-induced acute liver injury in rats by regulating the MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revistadechimie.ro [revistadechimie.ro]

In Vivo Pharmacokinetics and Metabolism of Macranthoidin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macranthoidin A, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Lonicera macranthoides, has garnered significant interest for its potential therapeutic properties. A comprehensive understanding of its in vivo pharmacokinetics and metabolism is paramount for its development as a clinical candidate. This technical guide provides a detailed overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of Macranthoidin A. While specific quantitative pharmacokinetic parameters remain to be fully elucidated in publicly available literature, this guide synthesizes the available experimental data and provides insights into its metabolic fate based on studies of structurally related compounds. Detailed experimental protocols and visual workflows are presented to aid researchers in designing and interpreting future studies.

Introduction

Macranthoidin A is an oleanane-type triterpenoid saponin with a complex glycosidic structure.[1][2] Its pharmacological activities are currently under investigation, with preliminary studies suggesting potential hepatoprotective effects. The advancement of Macranthoidin A from a promising natural product to a therapeutic agent necessitates a thorough characterization of its behavior in biological systems. This document serves as a comprehensive resource on the in vivo pharmacokinetics and metabolism of Macranthoidin A, addressing key aspects for researchers in drug discovery and development.

In Vivo Pharmacokinetics

To date, a definitive and complete pharmacokinetic profile of Macranthoidin A, including key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC), has not been published in peer-reviewed literature. However, a foundational study has been conducted to analyze its presence in rat plasma following oral administration.

A study by Chen et al. (2009) successfully developed and validated a liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method for the quantification of Macranthoidin A in rat plasma.[3] This research confirmed the systemic absorption of Macranthoidin A after oral administration. A notable observation from this study was the appearance of a double-peak phenomenon in the plasma concentration-time curve, suggesting complex absorption kinetics, which could be attributed to enterohepatic recirculation or variable absorption rates along the gastrointestinal tract.[3]

Quantitative Pharmacokinetic Data

As of the latest review of scientific literature, specific quantitative pharmacokinetic parameters for Macranthoidin A have not been reported. The table below is provided as a template for future studies.

| Parameter | Symbol | Value | Units | Reference |

| Maximum Plasma Concentration | Cmax | Data not available | ng/mL | |

| Time to Maximum Concentration | Tmax | Data not available | h | |

| Area Under the Curve | AUC | Data not available | ng·h/mL | |

| Elimination Half-life | t½ | Data not available | h | |

| Oral Bioavailability | F | Data not available | % |

Experimental Protocols

The following experimental protocols are based on the methodologies reported for the in vivo pharmacokinetic study of Macranthoidin A in rats.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats are typically used for pharmacokinetic studies of saponins (B1172615).

-

Housing: Animals should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.

-

Dosing: An extract of saponins from Flos Lonicerae containing Macranthoidin A is administered orally to the rats.[3] The exact dosage of Macranthoidin A should be predetermined based on the concentration in the extract.

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points after oral administration.

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -20°C or lower until analysis.

-

Sample Extraction: A solid-phase extraction (SPE) method is employed to extract Macranthoidin A and other saponins from the plasma samples.[3] This technique helps to remove interfering substances and concentrate the analytes.

Analytical Methodology

-

Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system is used for the quantification of Macranthoidin A in plasma samples.[3]

-

Chromatographic Separation: Separation is achieved on a C18 reversed-phase column (e.g., Shim-pack CLC-ODS).[3]

-

Mass Spectrometry Detection: Detection is performed using an electrospray ionization (ESI) source in negative selective ion monitoring (SIM) mode for enhanced sensitivity and specificity.[3]

-

Method Validation: The analytical method should be validated according to standard guidelines, including assessments of linearity, precision, accuracy, recovery, and stability.[3] For Macranthoidin A, the lower limit of quantification (LLOQ) has been reported to be 6.06 ng/mL.[3]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study of Macranthoidin A.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. [Studies on the chemical constituents of Lonicera macranthoides Hand. -Mazz] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatography-mass spectrometry analysis of macranthoidin B, macranthoidin A, dipsacoside B, and macranthoside B in rat plasma for the pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate Biosynthesis of Hederagenin-Based Saponins: A Deep Dive into Macranthoidin A

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the biosynthetic pathway of hederagenin-based saponins (B1172615), with a specific focus on the promising therapeutic compound, Macranthoidin A.

This whitepaper provides an in-depth exploration of the molecular machinery responsible for the synthesis of Macranthoidin A, a complex triterpenoid (B12794562) saponin (B1150181) found in medicinal plants such as Lonicera macranthoides. The guide outlines the sequential enzymatic reactions, from the initial cyclization of 2,3-oxidosqualene (B107256) to the final intricate glycosylation steps, offering a valuable resource for those seeking to understand and potentially engineer the production of these valuable natural products.

The Core Biosynthetic Pathway of Hederagenin (B1673034) and its Glycosides

The biosynthesis of hederagenin-based saponins like Macranthoidin A is a multi-step process originating from the isoprenoid pathway. The pathway can be broadly divided into three key stages: the formation of the triterpenoid backbone, a series of oxidative modifications, and finally, the sequential attachment of sugar moieties by glycosyltransferases.

Stage 1: Formation of the Triterpenoid Backbone

The journey begins with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids. This crucial step is catalyzed by β-amyrin synthase (bAS), which masterfully orchestrates a series of cation-induced cyclizations and rearrangements to form the pentacyclic oleanane (B1240867) scaffold, β-amyrin.

Stage 2: Oxidative Modifications by Cytochrome P450s

The β-amyrin backbone then undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl and carboxyl groups at specific positions on the triterpenoid skeleton, leading to increased structural diversity and biological activity.

A key enzyme in this stage is a β-amyrin C-28 oxidase, such as oleanolic acid synthase (OAS), which oxidizes the C-28 methyl group of β-amyrin to a carboxylic acid, yielding oleanolic acid. Subsequently, another CYP450, an oleanolic acid C-23 hydroxylase, introduces a hydroxyl group at the C-23 position of oleanolic acid to produce the central aglycone, hederagenin.[1][2]

Stage 3: Glycosylation by UDP-Glycosyltransferases (UGTs)

The final and most complex stage in the biosynthesis of Macranthoidin A is the sequential glycosylation of the hederagenin aglycone. This process is carried out by a series of UDP-glycosyltransferases (UGTs), which transfer sugar moieties from activated sugar donors (UDP-sugars) to the hydroxyl and carboxyl groups of hederagenin.[3]

The precise order and linkage of these sugar additions are critical in determining the final structure and biological activity of the saponin. For Macranthoidin A, this involves the attachment of a complex oligosaccharide chain at the C-3 position and a glucose molecule at the C-28 position. The structure of Macranthoidin A has been elucidated as 3-O-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl hederagenin 28-O-β-D-glucopyranosyl ester.[4][5] This intricate glycosylation pattern is orchestrated by a suite of specific UGTs, each with its own substrate and regiospecificity. For instance, research on Lonicera macranthoides has identified LmUGT73P1 as an enzyme that catalyzes the conversion of cauloside A to α-hederin, highlighting the role of specific UGTs in this pathway.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis of hederagenin-based saponins.

Table 1: Key Enzymes and their Functions

| Enzyme Class | Specific Enzyme (example) | Substrate | Product | Function | Reference |

| Oxidosqualene Cyclase | β-amyrin synthase (bAS) | 2,3-Oxidosqualene | β-Amyrin | Triterpenoid backbone formation | [3] |

| Cytochrome P450 | β-amyrin C-28 oxidase (LmOAS1) | β-Amyrin | Oleanolic Acid | Oxidation | [3][6] |

| Cytochrome P450 | Oleanolic acid C-23 hydroxylase (CYP72A552) | Oleanolic Acid | Hederagenin | Oxidation | [1][7] |

| UDP-Glycosyltransferase | UGT73P1 (LmUGT73P1) | Cauloside A | α-hederin | Glycosylation | [3][6] |

Table 2: Concentration of Hederagenin-Based Saponins in Lonicera macranthoides

| Compound | Concentration (mg/g of dried flower buds) | Reference |

| Total Hederagenin-based Saponins | ~86.01 | [8] |

| Macranthoidin B | 72.81 | [8] |

| Dipsacoside B | 6.90 | [8] |

| Macranthoside A | 5.71 | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of hederagenin-based saponin biosynthesis.

Heterologous Expression of Biosynthetic Enzymes in Saccharomyces cerevisiae

This protocol describes the expression of plant-derived cytochrome P450s and UDP-glycosyltransferases in yeast for functional characterization.

Materials:

-

Agrobacterium tumefaciens or Escherichia coli for plasmid propagation

-

Saccharomyces cerevisiae strain (e.g., WAT11)

-

Yeast expression vector (e.g., pYES-DEST52)

-

Plant cDNA library

-

PCR reagents

-

Restriction enzymes and ligase (or Gateway cloning reagents)

-

Yeast transformation reagents (e.g., lithium acetate, PEG)

-

Yeast growth media (YPD, selective media with glucose and galactose)

-

Glass beads for cell lysis

-

Buffers for protein extraction and microsome isolation

Procedure:

-

Gene Cloning: Amplify the full-length coding sequence of the target gene (e.g., LmOAS1, LmUGT73P1) from a cDNA library of Lonicera macranthoides. Clone the amplified gene into a yeast expression vector under the control of a galactose-inducible promoter.

-

Yeast Transformation: Transform the recombinant plasmid into the desired S. cerevisiae strain using the lithium acetate/PEG method.

-

Expression: Grow the transformed yeast cells in a selective medium containing glucose. To induce protein expression, transfer the cells to a selective medium containing galactose and grow for 24-48 hours.

-

Protein Extraction:

-

For CYP450s (Microsomal fraction): Harvest the yeast cells, wash them, and resuspend in a lysis buffer. Lyse the cells by vortexing with glass beads. Centrifuge the lysate at a low speed to remove cell debris. Then, ultracentrifuge the supernatant to pellet the microsomal fraction. Resuspend the microsomal pellet in a storage buffer.[9]

-

For UGTs (Soluble fraction): Harvest and lyse the cells as described above. Collect the supernatant after a high-speed centrifugation step as the soluble protein fraction.

-

In Vitro Enzyme Assays

This protocol outlines the procedure for determining the activity of the heterologously expressed enzymes.

For Cytochrome P450s (e.g., Oleanolic Acid C-23 Hydroxylase): Reaction Mixture:

-

Microsomal protein extract

-

Substrate (e.g., Oleanolic acid)

-

NADPH

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

Procedure:

-

Combine the microsomal protein, substrate, and buffer in a microcentrifuge tube.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C).

-

Initiate the reaction by adding NADPH.

-

Incubate for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

-

Extract the product and analyze by LC-MS/MS.

For UDP-Glycosyltransferases (e.g., Hederagenin Glycosyltransferase): Reaction Mixture:

-

Soluble protein extract (or purified enzyme)

-

Aglycone substrate (e.g., Hederagenin)

-

UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose, UDP-arabinose)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

-

Combine the protein extract, aglycone substrate, and buffer.

-

Pre-incubate at the optimal temperature.

-

Start the reaction by adding the UDP-sugar.

-

Incubate for a defined time.

-

Terminate the reaction by adding a solvent like methanol.

-

Analyze the formation of the glycosylated product by LC-MS/MS.[10][11]

LC-MS/MS Quantification of Hederagenin-Based Saponins

This protocol provides a method for the quantitative analysis of Macranthoidin A and related saponins in plant extracts.

Instrumentation:

-

UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF) or a triple quadrupole mass spectrometer.

-

C18 analytical column.

Procedure:

-

Sample Preparation: Homogenize dried plant material and extract with an appropriate solvent (e.g., 70% methanol) using ultrasonication or maceration. Centrifuge the extract and filter the supernatant.

-

Chromatography: Separate the analytes on a C18 column using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Detect the saponins using electrospray ionization (ESI) in negative ion mode. For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument, monitoring specific precursor-to-product ion transitions for each saponin.[12][13][14]

-

Quantification: Prepare a calibration curve using certified reference standards of the target saponins to determine their concentrations in the plant extracts.

Gene Expression Analysis by qRT-PCR

This protocol details the steps for analyzing the expression levels of saponin biosynthesis genes.

Procedure:

-

RNA Extraction: Isolate total RNA from different plant tissues using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for the target biosynthetic genes (e.g., bAS, CYP450s, UGTs) and a reference gene (e.g., actin) for normalization.

-

Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.[15][16]

Conclusion

This technical guide provides a foundational understanding of the biosynthesis of hederagenin-based saponins, with a particular emphasis on Macranthoidin A. The elucidation of this pathway, coupled with the detailed experimental protocols, offers a roadmap for researchers to further investigate and harness the potential of these complex natural products. Future research efforts can focus on the complete characterization of all UGTs involved in the Macranthoidin A glycosylation cascade and the exploration of metabolic engineering strategies to enhance the production of this and other valuable saponins.

References

- 1. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. [Studies on the chemical constituents of Lonicera macranthoides Hand. -Mazz] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 7. researchgate.net [researchgate.net]

- 8. Comparative genomics of the medicinal plants Lonicera macranthoides and L. japonica provides insight into genus genome evolution and hederagenin‐based saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agrisera.com [agrisera.com]

- 10. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of effective medicinal components in Lonicera macranthoides flower buds | E3S Web of Conferences [e3s-conferences.org]

- 13. LC-MS-based quantification method for Achyranthes root saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. orbit.dtu.dk [orbit.dtu.dk]

- 16. maxapress.com [maxapress.com]

Unveiling the Cytotoxic Potential of Macranthoidin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preliminary cytotoxicity studies of Macranthoidin A, a triterpenoid (B12794562) saponin (B1150181) with emerging interest in oncology research. While comprehensive data on Macranthoidin A remains under active investigation, this document summarizes the existing knowledge, drawing parallels from the closely related compound, Macranthoidin B, to provide a foundational understanding of its potential anticancer activities. We will explore its effects on various cancer cell lines, detail the experimental methodologies for assessing its cytotoxicity, and visualize the key signaling pathways implicated in its mechanism of action.

Data Presentation: Cytotoxicity Profile

Quantitative data on the half-maximal inhibitory concentration (IC50) of Macranthoidin A across a wide range of cancer cell lines is not yet extensively documented in publicly available literature. However, studies on the analogous compound, Macranthoidin B, provide valuable insights into its dose-dependent cytotoxic effects. The following table summarizes the observed effects of Macranthoidin B on the viability of several human cancer cell lines. It is important to note that these values should be considered indicative for Macranthoidin A, and further direct studies are necessary for precise quantification.

| Cell Line | Cancer Type | Compound | Observed Effect |

| HeLa | Cervical Adenocarcinoma | Macranthoidin B | Significant dose-dependent reduction in cell viability observed at concentrations ranging from 25 µM to 50 µM after 24 hours of treatment.[1] |

| MCF-7 | Breast Adenocarcinoma | Macranthoidin B | Demonstrated decreased cell viability with increasing concentrations of the compound.[1] |

| U87 | Glioblastoma | Macranthoidin B | Showed a reduction in cell viability upon treatment.[1] |

| A549 | Lung Carcinoma | Macranthoidin B | Exhibited cytotoxic effects, leading to decreased cell viability.[1] |

| HepG2 | Hepatocellular Carcinoma | Macranthoidin B | A dose-dependent decrease in cell viability was observed.[1] |

| HCT-116 | Colorectal Carcinoma | Macranthoidin B | Represses cell proliferation by inducing ROS-mediated apoptosis.[2] |

Note: The data presented is for Macranthoidin B and is intended to provide a preliminary understanding of the potential cytotoxic profile of Macranthoidin A. Specific IC50 values for Macranthoidin A require dedicated experimental determination.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the cytotoxic evaluation of natural compounds like Macranthoidin A.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, HepG2, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of concentrations of Macranthoidin A in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of Macranthoidin A. Include a vehicle control (e.g., DMSO or media alone).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of Macranthoidin A for the desired time.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

ROS-Mediated Apoptotic Pathway Induced by Macranthoidin A

Studies on Macranthoidin B suggest that its cytotoxic effects are mediated through the generation of Reactive Oxygen Species (ROS), leading to the induction of apoptosis.[2]

Caption: ROS-mediated apoptotic pathway induced by Macranthoidin A.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism for anticancer agents. Macranthoidin B has been shown to suppress this pathway.[1]

Caption: Inhibition of the PI3K/Akt signaling pathway by Macranthoidin A.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the logical flow of experiments to determine the cytotoxic effects of Macranthoidin A.

Caption: Experimental workflow for assessing the cytotoxicity of Macranthoidin A.

References

The Natural Abundance and Biological Profile of Macranthoidin A in Flos Lonicerae: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural abundance, analytical determination, and potential biological activities of Macranthoidin A, a key triterpenoid (B12794562) saponin (B1150181) found in Flos Lonicerae (the flower buds of Lonicera macranthoides). This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical composition and therapeutic potential of this traditional medicinal herb.

Introduction

Flos Lonicerae, commonly known as Honeysuckle flower, has a long history of use in traditional medicine for its anti-inflammatory, antiviral, and antioxidant properties. The therapeutic effects of Flos Lonicerae are attributed to a complex mixture of bioactive compounds, including phenolic acids, flavonoids, and triterpenoid saponins (B1172615). Among the saponins, Macranthoidin A is a significant constituent that contributes to the overall pharmacological profile of the herb. Understanding the natural variability of Macranthoidin A and its mechanisms of action is crucial for quality control and the development of novel therapeutics.

Quantitative Abundance of Macranthoidin A

The concentration of Macranthoidin A in Flos Lonicerae can vary depending on factors such as the geographical origin, harvesting time, and processing methods. Quantitative analysis of 50 samples of Lonicerae Flos from Southwest China revealed that the content of Macranthoidin A ranges from 0.350% to 1.202% of the dried flower buds[1]. This variability underscores the importance of standardized analytical methods for quality assessment.

| Compound | Plant Source | Reported Content Range (% of dried material) | Reference |

| Macranthoidin A | Lonicerae Flos (Lonicera macranthoides) | 0.350% - 1.202% | [1] |

Experimental Protocols for Quantification

The accurate quantification of Macranthoidin A in Flos Lonicerae is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is the most common and reliable method.

Sample Preparation: Extraction of Saponins

-

Grinding: A representative sample of dried Flos Lonicerae is ground into a fine powder.

-

Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 70% methanol) is typically used for extraction.

-

Extraction Method: Ultrasound-assisted extraction or reflux extraction can be employed. For ultrasound-assisted extraction, the powdered sample is sonicated in the extraction solvent for a specified period (e.g., 30 minutes). For reflux extraction, the sample is heated with the solvent under reflux for a defined time (e.g., 2 hours).

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a concentrated extract.

-

Solid-Phase Extraction (SPE) Cleanup (Optional): The crude extract can be further purified using a C18 SPE cartridge to remove interfering compounds. The saponin fraction is typically eluted with a higher concentration of methanol.

HPLC-ELSD/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution with a binary solvent system is typically employed.

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid).

-

Solvent B: Acetonitrile or methanol.

-

The gradient program is optimized to achieve good separation of Macranthoidin A from other saponins.

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is maintained at a constant temperature (e.g., 30°C).

-

Injection Volume: A standard volume (e.g., 10 µL) of the sample and standard solutions is injected.

-

Detector:

-

ELSD: The drift tube temperature and nebulizing gas flow rate are optimized for sensitive detection of non-chromophoric saponins like Macranthoidin A.

-

MS: Electrospray ionization (ESI) in negative or positive ion mode can be used for identification and quantification based on the mass-to-charge ratio (m/z) of Macranthoidin A.

-

-

Quantification: A calibration curve is constructed using a certified reference standard of Macranthoidin A. The concentration in the samples is determined by comparing their peak areas to the calibration curve.

Experimental workflow for the extraction and quantification of Macranthoidin A.

Biological Activities and Potential Signaling Pathways

While direct studies on the signaling pathways of Macranthoidin A are limited, research on related saponins from Flos Lonicerae and other natural products suggests potential mechanisms of action, particularly in relation to its anti-inflammatory and antiviral properties.

Anti-Inflammatory Activity

The anti-inflammatory effects of many triterpenoid saponins are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. It is hypothesized that Macranthoidin A may exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Macranthoidin A may potentially inhibit the activation of the IKK complex or the degradation of IκB, thereby preventing NF-κB nuclear translocation.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating the production of inflammatory mediators. Activation of these kinases can lead to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. It is plausible that Macranthoidin A could interfere with the phosphorylation and activation of one or more of the MAPK cascades.

Proposed anti-inflammatory mechanism of Macranthoidin A via inhibition of MAPK and NF-κB pathways.

Antiviral Activity

Saponins from Flos Lonicerae have demonstrated antiviral activities against various viruses. The mechanisms can be multifaceted, including:

-

Direct Virucidal Effects: Some saponins can interact with the viral envelope, leading to its disruption and inactivation of the virus.

-

Inhibition of Viral Entry: They may block the attachment of viruses to host cell receptors or inhibit the fusion of the viral and cellular membranes.

-

Inhibition of Viral Replication: Saponins can interfere with viral replication processes within the host cell, such as the activity of viral polymerases or proteases.

-

Modulation of Host Immune Response: Macranthoidin A may also enhance the host's innate immune response to viral infections.

Further research is required to elucidate the specific antiviral mechanisms of Macranthoidin A.

Conclusion

Macranthoidin A is a significant bioactive saponin in Flos Lonicerae with promising therapeutic potential, particularly in the context of inflammation. The variability in its natural abundance highlights the need for robust analytical methods for the standardization of Flos Lonicerae extracts. While the precise molecular mechanisms of Macranthoidin A are still under investigation, it is hypothesized to act by modulating key inflammatory signaling pathways such as NF-κB and MAPK. This technical guide provides a foundation for further research into the pharmacology of Macranthoidin A and its potential development as a therapeutic agent.

References

Methodological & Application

Application Note: Macranthoidin A Standard Preparation for HPLC Analysis

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Macranthoidin A standard solutions for quantitative analysis using High-Performance Liquid Chromatography (HPLC). It includes information on the compound's properties, a step-by-step guide for creating stock and working solutions, and a validated HPLC method for analysis.

Introduction

Macranthoidin A is a triterpenoid (B12794562) saponin (B1150181) isolated from medicinal plants such as Lonicera japonica Thunb. (honeysuckle).[1][2] It is recognized for its significant biological activities, including anti-inflammatory and hepatoprotective effects.[3][4] Accurate quantification of Macranthoidin A in plant extracts, formulations, or biological samples is crucial for research and development. This note details a reliable procedure for preparing calibration standards for HPLC analysis.

Physicochemical Properties of Macranthoidin A

A summary of the key properties of Macranthoidin A is presented below. This data is essential for accurate stock solution preparation and handling.

| Property | Value | Reference |

| Molecular Formula | C₅₉H₉₆O₂₇ | [5] |

| Molecular Weight | 1237.38 g/mol | [1][5] |

| Appearance | White to off-white powder | - |

| Solubility | DMSO (100 mg/mL, with sonication), Methanol (B129727), Ethanol, Pyridine | [3][6] |

| CAS Number | 140360-29-8 | [4] |

Experimental Protocols

Required Materials and Equipment

-

Chemicals:

-

Macranthoidin A reference standard (≥98% purity)

-

HPLC-grade Dimethyl sulfoxide (B87167) (DMSO)

-

HPLC-grade Methanol or Acetonitrile

-

HPLC-grade water

-

Acetic Acid or Formic Acid (HPLC-grade)

-

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector

-

Analytical balance (4-decimal place)

-

Ultrasonic bath

-

Volumetric flasks (Class A: 1 mL, 5 mL, 10 mL)

-

Micropipettes (calibrated)

-

Amber glass vials for storage

-

Syringe filters (0.22 µm or 0.45 µm)

-

Preparation of Standard Stock Solution (1 mg/mL)

-

Weighing: Accurately weigh approximately 5.0 mg of Macranthoidin A reference standard into a clean, dry 5 mL amber volumetric flask.

-

Dissolution: Add approximately 3 mL of HPLC-grade DMSO. Use an ultrasonic bath for 10-15 minutes to ensure complete dissolution, as Macranthoidin A may require sonication for full solubility.[3]

-

Dilution: Allow the solution to return to room temperature. Add DMSO to the flask to bring the volume to the 5 mL mark.

-

Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. This is the Primary Stock Solution (1 mg/mL) .

-

Storage: Store the primary stock solution in a tightly sealed amber vial at -20°C for up to one month or -80°C for up to six months.[3] Always protect the solution from light.[3]

Preparation of Working Standard Solutions

Working standard solutions for the calibration curve should be prepared fresh daily by diluting the Primary Stock Solution. The mobile phase or a solvent mixture similar in composition is the preferred diluent.

-

Intermediate Stock (100 µg/mL): Pipette 1 mL of the 1 mg/mL Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with methanol or your mobile phase's initial composition.

-

Calibration Standards: Perform serial dilutions of the 100 µg/mL intermediate stock to prepare a series of calibration standards. An example calibration range is 5, 10, 25, 50, and 100 µg/mL.

| Target Concentration (µg/mL) | Volume of Intermediate Stock (100 µg/mL) | Final Volume | Diluent |

| 100 | 1000 µL | 1 mL | Mobile Phase |

| 50 | 500 µL | 1 mL | Mobile Phase |

| 25 | 250 µL | 1 mL | Mobile Phase |

| 10 | 100 µL | 1 mL | Mobile Phase |

| 5 | 50 µL | 1 mL | Mobile Phase |

-

Filtration: Before injection into the HPLC system, filter each working standard solution through a 0.22 µm or 0.45 µm syringe filter to prevent particulate matter from damaging the column.

HPLC Method for Quantification

This method is a robust starting point for the analysis of Macranthoidin A and can be optimized further based on the specific sample matrix and available instrumentation.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7] |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | 0.4% Aqueous Acetic Acid[7] |

| Gradient Elution | Start with 20% A, ramp to 80% A over 20 min, hold for 5 min, return to initial conditions |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 35 °C[7] |

| Injection Volume | 10 - 20 µL |

| Detection Wavelength | 210 nm (or Evaporative Light Scattering Detector - ELSD) |

Visualizations

Workflow for Standard Preparation and Analysis

The following diagram illustrates the complete workflow from weighing the reference standard to generating the final calibration curve for HPLC analysis.

Caption: Workflow for Macranthoidin A standard preparation and HPLC analysis.

Putative Anti-inflammatory Signaling Pathway

Macranthoidin A is known for its anti-inflammatory properties.[1] While its exact mechanism is under investigation, it likely modulates key inflammatory signaling pathways, similar to other bioactive saponins (B1172615) and flavonoids.[8][9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. [Studies on the chemical constituents of Lonicera macranthoides Hand. -Mazz] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. invivochem.net [invivochem.net]

- 5. biocompare.com [biocompare.com]

- 6. Macranthoidin B | CAS:136849-88-2 | Manufacturer ChemFaces [chemfaces.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Accumulation differences of high-value ingredients in different phenotype Lonicera macranthoides: insights from integrative metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note & Protocol: Ultrasound-Assisted Extraction of Macranthoidin A from Lonicera macranthoides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macranthoidin A is a triterpenoid (B12794562) saponin (B1150181) found in the flower buds of Lonicera macranthoides. Like other related saponins (B1172615) from this plant, such as Macranthoidin B, it is investigated for various potential pharmacological activities, including anti-inflammatory and anti-tumor effects. Efficient extraction of this bioactive compound is crucial for research and development. Ultrasound-Assisted Extraction (UAE) is an advanced and green extraction technique that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating mass transfer. This method offers significant advantages over traditional techniques, including higher efficiency, reduced extraction time, and lower solvent consumption. This document provides a detailed protocol for the UAE of saponins, including Macranthoidin A, using a deep eutectic solvent (DES) system, which has been shown to be highly effective.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol is based on an optimized method for the extraction of Macranthoidin B and Dipsacoside B, which is directly applicable for the efficient extraction of Macranthoidin A due to their structural similarity and co-occurrence.[1][2]

1. Materials and Equipment

-

Plant Material: Dried flower buds of Lonicera macranthoides, ground into a fine powder and passed through a 60-mesh sieve (0.25 mm aperture size).[1]

-

Solvent System (Deep Eutectic Solvent): Choline (B1196258) chloride and ethylene (B1197577) glycol (ChCl:EG) in a 1:2 molar ratio, with 40% (w/w) water content.[1][2]

-

Equipment:

2. Preparation of the Deep Eutectic Solvent (DES)

-

Weigh choline chloride and ethylene glycol in a 1:2 molar ratio into a beaker.

-

Heat the mixture at 80°C while stirring until a clear, homogeneous liquid is formed.

-

Allow the DES to cool to room temperature.

-

Add 40% (by weight) of deionized water to the DES and mix thoroughly.

3. Extraction Procedure

-

Accurately weigh 1.0 g of the sieved Lonicera macranthoides powder into a 50 mL conical flask.[1]

-

Add the prepared ChCl:EG deep eutectic solvent at a liquid-to-solid ratio of 22 mL/g.[1][2]

-

Place the flask in the ultrasonic device.

-

Set the extraction parameters to the optimized conditions:

-

After ultrasonication is complete, transfer the mixture to a centrifuge tube.

-

Centrifuge the mixture at 3800 rpm for 15 minutes at 25°C to separate the supernatant from the plant debris.[1]

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 μm microporous membrane to remove any remaining fine particles.

-

The resulting extract is now ready for downstream analysis (e.g., HPLC) to quantify the Macranthoidin A content.

Data Presentation

The following tables summarize the optimized parameters for the ultrasound-assisted extraction and compare its efficiency with traditional methods.

Table 1: Optimized Parameters for Ultrasound-Assisted DES Extraction [1][2]

| Parameter | Optimal Value |

| Solvent | ChCl:EG (1:2 molar ratio) with 40% water |

| Liquid-to-Solid Ratio | 22 mL/g |

| Extraction Temperature | 51°C |

| Extraction Time | 43 minutes |

| Ultrasonic Power | 280 W |

| Combined Yield (MB & DB) | 101.82 ± 3.7 mg/g |

Note: The yield is reported for Macranthoidin B (MB) and Dipsacoside B (DB) as per the source study. A similar high yield is anticipated for Macranthoidin A.

Table 2: Comparison of Extraction Methods [1][2]

| Method | Key Parameters | Efficiency Comparison |

| Ultrasound-Assisted DES Extraction (DES-UAE) | 51°C, 43 min, 280 W | 1.2 to 4-fold increase in extraction efficiency compared to traditional methods. |

| Traditional Maceration | 25°C, 6 h, 50% ethanol | Lower efficiency, significantly longer extraction time.[1] |

| Ultrasound-Assisted Ethanol Extraction | 25°C, 50% ethanol | Less efficient than the DES-UAE method.[1] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the ultrasound-assisted extraction of Macranthoidin A.

Potential Signaling Pathway

While the direct signaling pathway for Macranthoidin A is still under investigation, studies on the closely related Macranthoidin B provide significant insights. Macranthoidin B has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) and suppressing the pro-survival PDK1/Akt signaling pathway.[3][4] This pathway is a plausible mechanism of action for Macranthoidin A as well.

Caption: Proposed ROS-mediated apoptotic pathway via PDK1/Akt inhibition.

References

- 1. Macranthoidin B Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Accumulation differences of high-value ingredients in different phenotype Lonicera macranthoides: insights from integrative metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fb.cuni.cz [fb.cuni.cz]

- 4. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing a Cell-Based Assay with Macranthoidin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoidin A is a triterpenoid (B12794562) saponin (B1150181) that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Preliminary research suggests that Macranthoidin A may induce apoptosis in cancer cells and modulate key signaling pathways involved in inflammation and cell survival. These application notes provide a framework for developing cell-based assays to investigate the biological activity of Macranthoidin A, offering detailed protocols for assessing its effects on cell viability, apoptosis, and the NF-κB and PI3K/Akt signaling pathways.

Data Presentation

Disclaimer: Specific quantitative data for Macranthoidin A's effects on cell viability, apoptosis, and signaling pathways were not available in the performed searches. The following tables present illustrative data for a hypothetical saponin compound with similar expected activities to demonstrate data presentation and interpretation. Researchers should generate their own data for Macranthoidin A.

Table 1: Cytotoxicity of Compound X (Hypothetical) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 15.2 ± 1.8 |

| A549 | Lung Cancer | 22.5 ± 2.5 |

| HCT116 | Colon Cancer | 18.9 ± 2.1 |

| HeLa | Cervical Cancer | 25.1 ± 3.0 |

Table 2: Effect of Compound X (Hypothetical) on Apoptosis-Related Protein Expression in HCT116 Cells

| Treatment | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| Compound X (10 µM) | 2.5 ± 0.3 | 3.1 ± 0.4 |

| Compound X (20 µM) | 4.2 ± 0.5 | 5.8 ± 0.7 |

Table 3: Inhibition of NF-κB Activity by Compound X (Hypothetical) in TNF-α-stimulated HT-29 Cells